molecular formula C29H48ClNO4 B073262 5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate CAS No. 1431-22-7

5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate

Cat. No. B073262
CAS RN: 1431-22-7
M. Wt: 510.1 g/mol
InChI Key: IEVVBUBYACFXQB-BSMCXZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cholesterol and has been synthesized using various methods.

Scientific Research Applications

5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate has been used extensively in scientific research. It has been shown to have potential applications in the field of cancer research, specifically in the development of new anti-cancer drugs. The compound has also been studied for its anti-inflammatory properties and its potential to treat neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of 5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties that may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate in lab experiments is its potential to inhibit the growth of cancer cells. It also has anti-inflammatory and neuroprotective properties that make it a promising compound for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research include investigating its potential applications in cancer research and neurodegenerative diseases, as well as further understanding its mechanism of action.

Synthesis Methods

Several methods have been developed to synthesize 5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate. One of the most common methods involves the reaction of cholesterol with chloroacetyl chloride and nitric acid. The resulting compound is then acetylated to form the acetate derivative. This method has been successfully used to produce high yields of the compound.

properties

CAS RN

1431-22-7

Product Name

5alpha-Cholestan-3beta-ol, 5-chloro-6beta-nitro-, acetate

Molecular Formula

C29H48ClNO4

Molecular Weight

510.1 g/mol

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48ClNO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(31(33)34)29(30)17-21(35-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1

InChI Key

IEVVBUBYACFXQB-BSMCXZHXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)[N+](=O)[O-])C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)[N+](=O)[O-])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)[N+](=O)[O-])C

Origin of Product

United States

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